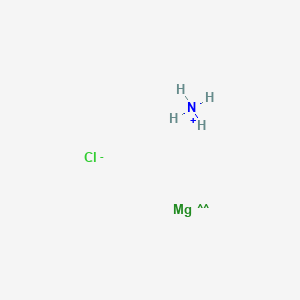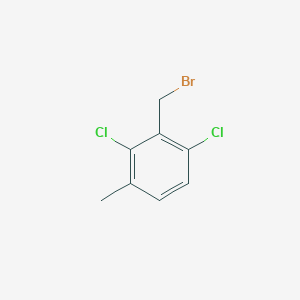
2-(Bromomethyl)-1,3-dichloro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,3-dichloro-4-methylbenzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two chlorine atoms, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene typically involves the bromination of 1,3-dichloro-4-methylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The bromination process selectively introduces a bromomethyl group at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,3-dichloro-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a benzylamine derivative, while elimination reactions can produce alkenes.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,3-dichloro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring benzyl derivatives.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzene: Lacks the chlorine and methyl substituents, making it less reactive in certain conditions.
1,3-Dichloro-4-methylbenzene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(Bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to different reactivity and applications.
Uniqueness
2-(Bromomethyl)-1,3-dichloro-4-methylbenzene is unique due to the presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group, which influence its reactivity and stability. This combination of substituents makes it a versatile intermediate in organic synthesis and various applications.
Propiedades
Fórmula molecular |
C8H7BrCl2 |
|---|---|
Peso molecular |
253.95 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-dichloro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
CITVEJHFHCXDGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)
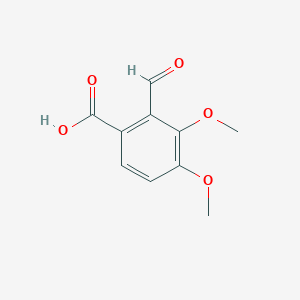
![Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester](/img/structure/B12339744.png)
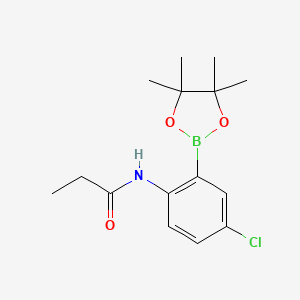
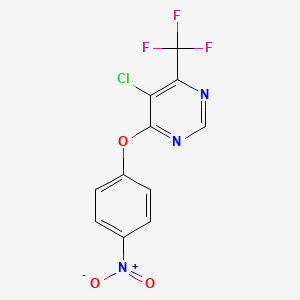


![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)

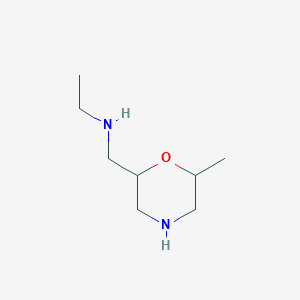
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
